molecular formula C12H11ClN2O3 B2472417 2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide CAS No. 1232776-82-7

2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B2472417
CAS No.: 1232776-82-7
M. Wt: 266.68
InChI Key: YZSNJVPWFJVOJM-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 4-(4-methoxyphenyl)-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chloro group.

    Oxidation: Oxidized derivatives with altered functional groups on the oxazole ring or methoxyphenyl group.

    Hydrolysis: Carboxylic acids and amines as primary products.

Scientific Research Applications

2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including apoptosis induction in cancer cells or inhibition of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methoxyphenyl)acetamide: Shares the methoxyphenyl and chloroacetamide moieties but lacks the oxazole ring.

    2-chloro-N-(4-ethoxyphenyl)acetamide: Similar structure with an ethoxy group instead of a methoxy group.

    2-chloro-N-(3,4-dimethoxyphenyl)acetamide: Contains additional methoxy groups on the phenyl ring.

Uniqueness

2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets and its versatility in synthetic applications .

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-9-4-2-8(3-5-9)10-7-14-18-12(10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSNJVPWFJVOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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